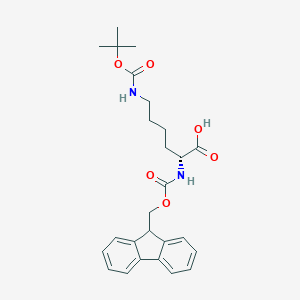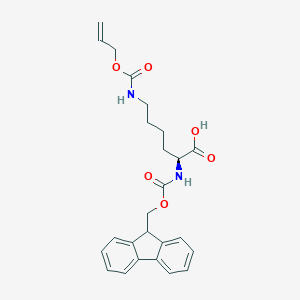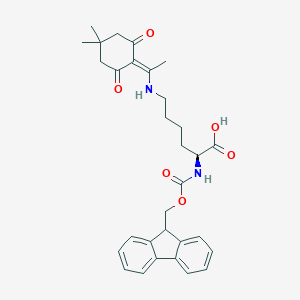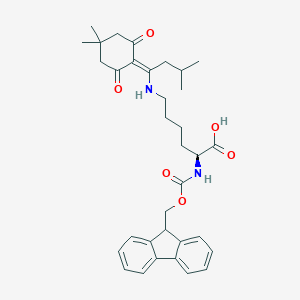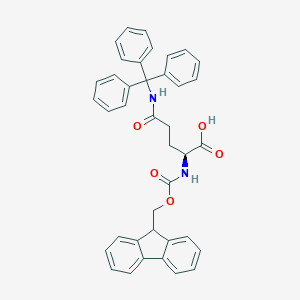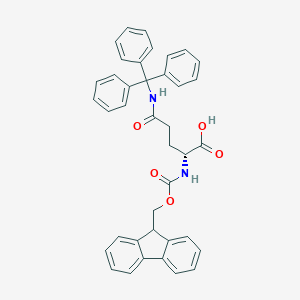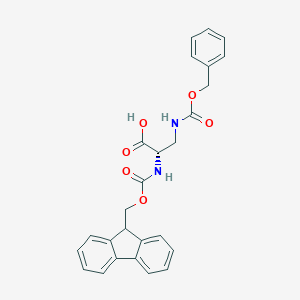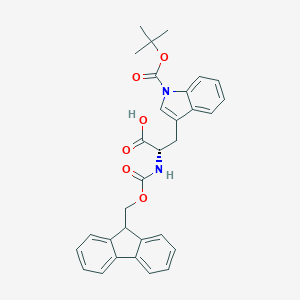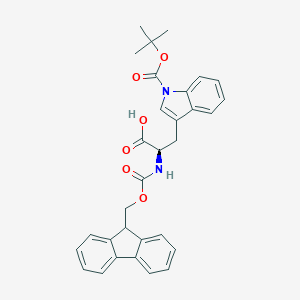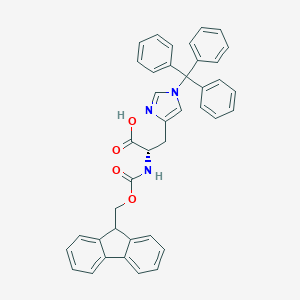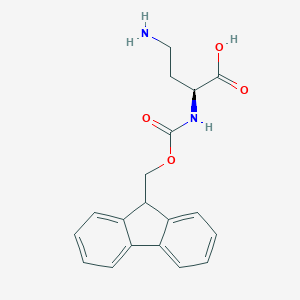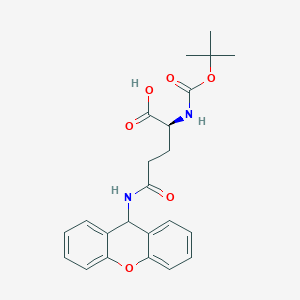
Boc-Gln(Xan)-OH
Overview
Description
“Boc-Gln(Xan)-OH” is also known as “Nα-Boc-Nδ-(9-xanthenyl)-L-glutamine”. It has the empirical formula C23H26N2O6 and a molecular weight of 426.46 .
Synthesis Analysis
The synthesis of “Boc-Gln(Xan)-OH” often involves multi-step reactions. The most common method is to proceed from N-protected glutamine, through a series of protection and deprotection reactions, and finally with 9-oxanthenoic acid amino acid activation reaction to obtain the product .Molecular Structure Analysis
The molecular structure of “Boc-Gln(Xan)-OH” is represented by the SMILES stringCC(C)(C)OC(=O)NC@@HNC1c2ccccc2Oc3ccccc13)C(O)=O . Physical And Chemical Properties Analysis
“Boc-Gln(Xan)-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 669.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C. Its molar refractivity is 113.0±0.4 cm3, and it has a molar volume of 326.8±5.0 cm3 .Scientific Research Applications
Hydrolysis of Primary Amide Groups in Peptides : Boc-Gln(Xan)-OH and related peptides can undergo hydrolysis under specific conditions, transforming into different peptide structures. This process is relevant in understanding peptide behavior and reactions in bioorganic chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).
Facile Synthesis of Protected Amino Acids : Boc-Gln(Xan)-OH plays a role in the synthesis of protected amino acids, specifically in the synthesis of Nalpha-Boc-L-alpha,gamma-diaminobutyric acid. This is crucial for developing specific peptides for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).
Photocatalytic Nitrogen Fixation : The Boc-abbreviation (e.g., BOC in Bismuth Subcarbonate, Bi2O2CO3) is used in the synthesis of materials with photocatalytic properties, useful in nitrogen fixation and other environmental applications. This reflects the broader scope of research involving related compounds (Xu et al., 2018).
Enantiomer Separation in NMR Spectroscopy : BOC-Gln(Xan)-OH has been identified as a chiral shift reagent effective in separating the enantiomers of V-agents in 31P-NMR spectroscopy. This application is significant in analytical chemistry for studying chiral compounds (Koller, Thiermann, & Worek, 2019).
Synthesis of HIV Proteinase Substrate Analogs : In the study of HIV proteinase, Boc-Gln(Xan)-OH and its derivatives are used for synthesizing analogs of HIV proteinase substrates, contributing to the understanding of HIV proteinase behavior and potential treatments (Bláha, Nemec, Tözsér, & Oroszlan, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Gln(Xan)-OH, also known as Boc-Gln-Ala-Arg-AMC , is primarily a fluorogenic substrate for the enzyme trypsin . Trypsin is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
The compound interacts with its target, trypsin, by serving as a substrate. Trypsin cleaves the peptide bond in the substrate, leading to a change in the substrate’s structure and properties . This interaction results in the release of a fluorophore, which can be detected and measured .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Gln(Xan)-OH is protein digestion. Trypsin, the target of Boc-Gln(Xan)-OH, is a key enzyme in this pathway, responsible for breaking down proteins into smaller peptides . By serving as a substrate for trypsin, Boc-Gln(Xan)-OH participates in this pathway and can influence the rate and efficiency of protein digestion .
Result of Action
The cleavage of Boc-Gln(Xan)-OH by trypsin results in the release of a fluorophore, which can be detected and quantified . This provides a measure of trypsin activity, and by extension, the rate of protein digestion . Therefore, the primary molecular and cellular effect of Boc-Gln(Xan)-OH is the modulation of trypsin activity and protein digestion .
Action Environment
The action of Boc-Gln(Xan)-OH is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of trypsin and thus the interaction between trypsin and Boc-Gln(Xan)-OH . Additionally, the presence of other molecules that can interact with trypsin or Boc-Gln(Xan)-OH might also influence their interaction .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579120 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln(Xan)-OH | |
CAS RN |
55260-24-7 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55260-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



